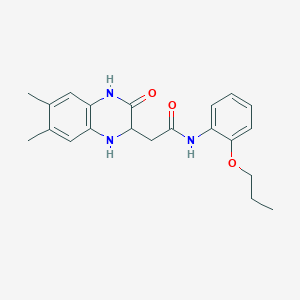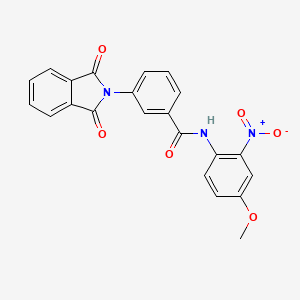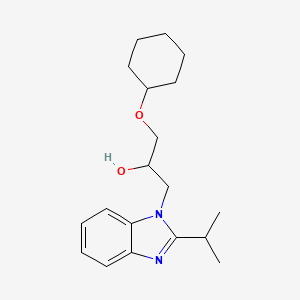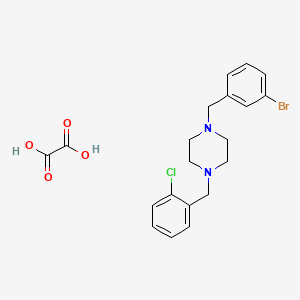![molecular formula C18H24N2O2 B5189550 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, also known as CJ-129, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CJ-129 is a synthetic ligand that selectively targets the kappa-opioid receptor (KOR), which is a G protein-coupled receptor that plays a crucial role in modulating pain, stress, and addiction. In
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide selectively targets the KOR, which is primarily located in the brain and spinal cord. Activation of KOR by this compound leads to the inhibition of adenylyl cyclase, which results in decreased levels of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels leads to the activation of protein kinase C (PKC) and the opening of potassium channels, resulting in a decrease in neuronal excitability and the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-anxiety, and antidepressant effects. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse such as opioids and cocaine.
実験室実験の利点と制限
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its high selectivity for KOR, which allows for the study of the specific effects of KOR activation. Additionally, this compound has a long half-life, which allows for the study of its effects over an extended period. However, this compound has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further research is needed to explore the potential therapeutic applications of this compound in pain management, stress disorders, and addiction. Finally, the development of selective KOR antagonists could provide valuable insights into the role of KOR in various physiological and pathological conditions.
Conclusion
In conclusion, this compound is a novel compound that has shown promise in the development of non-addictive painkillers, treatment of stress-related disorders, and addiction. The selective targeting of KOR by this compound makes it a valuable tool for the study of the specific effects of KOR activation. Further research is needed to explore the potential therapeutic applications of this compound and the development of selective KOR antagonists.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide involves a multistep process that starts with the reaction of 1-cyclohexene with ethyl magnesium bromide to produce 2-(1-cyclohexen-1-yl)ethanol. The resulting product is then reacted with 2-bromoethyl benzene in the presence of potassium carbonate to form N-[2-(1-cyclohexen-1-yl)ethyl]-2-phenylethanamine. Finally, the amine group is protected with di-tert-butyl dicarbonate, followed by the reaction with ethylenediamine to produce this compound.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various areas, including pain management, stress disorders, and addiction. The selective targeting of KOR by this compound makes it a promising candidate for the development of non-addictive painkillers. Additionally, this compound has shown potential in the treatment of stress-related disorders such as anxiety and depression. Furthermore, this compound has been studied for its potential in the treatment of addiction, particularly opioid addiction.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-13-11-15-7-3-1-4-8-15)18(22)20-14-12-16-9-5-2-6-10-16/h1,3-4,7-9H,2,5-6,10-14H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYYWHCGUPCARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189471.png)
![2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5189485.png)

![3-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5189494.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)
![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)


![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)

